N-phenyl-4H-quinolizin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28g/mol |
IUPAC Name |
N-phenyl-4H-quinolizin-2-amine |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-14-9-11-17-10-5-4-8-15(17)12-14/h1-10,12,16H,11H2 |
InChI Key |
LUTCWYJXNQCJNT-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N Phenyl 4h Quinolizin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of quinolizine derivatives, offering detailed insights into the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial characterization of N-phenyl-4H-quinolizin-2-amine derivatives. csic.esresearchgate.net In ¹H NMR, the presence of a non-aromatic bicyclic system is often indicated by an unusual set of resonances at a higher field (upfield) compared to typical aromatic protons. csic.es For instance, in a related 3-phenyl-4H-quinolizine, these signals appear between 4.9 and 6.6 ppm. A notable feature is the singlet corresponding to the methylene (B1212753) fragment at the 4-position of the quinolizine skeleton, which has been observed at 4.38 ppm. csic.es
The ¹³C NMR spectra provide complementary information on the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms. For example, in quinoline (B57606) derivatives, aromatic carbons typically resonate in the 110–135 ppm range. However, carbons ortho to a nitrogen heteroatom can be shifted further downfield due to the nitrogen's electronegativity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolizine and Related Heterocyclic Systems. Note: Data is compiled from various sources and represents typical chemical shift ranges. Actual values may vary based on substitution and solvent.
| Nucleus | Position/Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | 4-CH₂ (Quinolizine) | ~4.38 (singlet) | csic.es |
| ¹H | Non-aromatic Bicyclic Protons | 4.9 - 6.6 | csic.es |
| ¹³C | Aromatic Carbons (Quinoline) | 110 - 135 | |
| ¹³C | Ortho-carbons to N | >135 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To establish the intricate network of covalent bonds within this compound derivatives, a suite of two-dimensional (2D) NMR techniques is employed. csic.esresearchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two to three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule. researchgate.netlibretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This powerful technique allows for the unambiguous assignment of proton signals to their attached carbon atoms, providing a clear map of the C-H bonds in the molecule. csic.eslibretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about long-range (typically 2-4 bonds) heteronuclear couplings between protons and carbons (¹H-¹³C). This is particularly valuable for identifying quaternary carbons and piecing together different molecular fragments by observing correlations across heteroatoms or carbonyl groups. csic.esresearchgate.net The combination of COSY, HSQC, and HMBC experiments allows for a comprehensive and definitive assignment of the molecular structure. unipd.itnih.govsemanticscholar.org
¹H-¹⁵N NMR Correlation Spectroscopy for Nitrogen-Containing Heterocycles
Given the presence of nitrogen atoms in the quinolizine core, ¹H-¹⁵N correlation spectroscopy is a highly informative technique. csic.es Long-range HSQC ¹H-¹⁵N correlation experiments can confirm the presence of a nitrogen-bridgehead heterocycle. csic.es For a 4H-quinolizine, the ¹⁵N chemical shift has been observed at 117.5 ppm, which falls within the typical range for a trisubstituted amine. csic.es This technique is particularly useful for distinguishing between different nitrogen environments within a molecule. nih.govresearchgate.netacs.org
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the stereochemistry and spatial proximity of atoms in a molecule. csic.es By observing through-space correlations between protons that are close to each other, NOE experiments can elucidate the relative configuration of substituents. For instance, in studies of related compounds, NOE has been used to confirm the cis configuration of substituents at the bridgehead carbon. utwente.nl Exchange peaks observed in ¹H-NOE NMR spectra can also provide evidence for dynamic processes, such as thermal-activated cyclization. csic.es
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound derivatives. researchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. unimi.itlcms.cz
Table 2: Mass Spectrometry Data for a Representative Heterocyclic Compound. Note: This table illustrates the type of data obtained from HRMS analysis.
| Compound | Ionization Method | Calculated m/z (M+) | Found m/z | Reference |
|---|---|---|---|---|
| Imidazo[5,1,2-de]phenanthro[1,10-ab]quinolizine | EI | 292.1000 | 292.1003 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy provides valuable insights into the molecular structure by identifying characteristic vibrational frequencies of its key functional groups. The principal absorptions of interest include the N-H stretching of the secondary amine, the C-N stretching vibrations, and the various stretching and bending vibrations associated with the quinolizine and phenyl rings.
Detailed analysis of the IR spectra of related compounds allows for the confident assignment of absorption bands in this compound. Aromatic primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3340 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. mdpi.comiucr.org For a secondary amine, as in the title compound, a single, weaker N-H stretching band is expected in a similar region. mdpi.com The C-N stretching vibrations for aromatic amines are characteristically strong and appear in the 1340-1250 cm⁻¹ range. mdpi.comresearchgate.net
The quinolizine ring system gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the heterocyclic and aromatic portions of the molecule are expected to produce a series of bands in the fingerprint region, roughly between 1630 cm⁻¹ and 1400 cm⁻¹. iucr.orgresearchgate.net For instance, studies on 2-methyl-4-styrylquinolines have identified C=N stretching around 1620-1629 cm⁻¹ and aromatic C=C stretching at various frequencies between 1587 cm⁻¹ and 1408 cm⁻¹. iucr.org Furthermore, derivatives of octahydro-1H-quinolizine show characteristic C=C and C=N absorption bands around 1612 cm⁻¹ and 3120 cm⁻¹. areeo.ac.ir The phenyl group introduces its own set of characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region.
The out-of-plane C-H bending vibrations are also diagnostic, particularly for the substitution patterns on the aromatic rings, and typically appear in the 900-675 cm⁻¹ range.
The following interactive table summarizes the expected and observed IR absorption frequencies for the key functional groups in this compound and related derivatives.
| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Observed Range in Related Derivatives (cm⁻¹) | References |
| Amine (N-H) | Stretching | 3500-3310 | 3398-3300 (for primary aromatic amines) | mdpi.com |
| Amine (C-N) | Stretching | 1340-1250 | ~1281 (for aniline) | mdpi.comresearchgate.net |
| Quinolizine Ring (C=N) | Stretching | 1630-1600 | 1629-1620 | iucr.org |
| Quinolizine/Phenyl (C=C) | Stretching | 1600-1400 | 1593-1408 | iucr.org |
| Aromatic C-H | Stretching | 3100-3000 | ~3049 (for quinoline) | nih.gov |
| Aromatic C-H | Out-of-plane Bending | 900-675 | - |
This detailed spectroscopic information is crucial for confirming the synthesis of this compound derivatives and for elucidating their structural features.
Computational Chemistry and Theoretical Investigations of N Phenyl 4h Quinolizin 2 Amine
Electronic Structure and Stability Calculations
Computational quantum chemistry offers powerful tools to elucidate the intrinsic electronic properties and thermodynamic stability of N-phenyl-4H-quinolizin-2-amine. These methods are fundamental to understanding its structure-activity relationships.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For compounds analogous to this compound, such as various quinoline (B57606) and quinazoline (B50416) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, bond lengths, and bond angles. arabjchem.orgresearchgate.netrsc.orgresearchgate.netnih.gov The choice of functional and basis set is critical for accuracy. Common combinations like B3LYP with a 6-311++G(d,p) basis set have been shown to provide reliable results for similar heterocyclic systems. researchgate.net
For this compound, DFT calculations would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting data provides a detailed picture of the molecule's shape, including the planarity of the quinolizine core and the orientation of the phenyl substituent.
Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis
| Functional | Basis Set | Common Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |
| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics, non-covalent interactions |
| CAM-B3LYP | 6-31+G(d,p) | Time-Dependent DFT (TD-DFT) for electronic spectra |
| PBEPBE | 6-311++G(d,p) | Solid-state systems, general purpose |
The 4H-quinolizine scaffold is known to exist in a tautomeric equilibrium with its corresponding butadienylpyridine derivative. csic.es This phenomenon is critical as the different tautomers can exhibit distinct chemical and biological properties. nih.gov Computational thermodynamics, primarily using DFT, is an invaluable tool for studying these equilibria. researchgate.netnih.gov
Theoretical calculations on related systems have shown that the relative stability of the tautomers is influenced by substitution patterns and the surrounding environment. csic.esresearchgate.net For instance, DFT calculations (M06-2X functional) performed on 3-phenyl-4H-quinolizine indicated it is 1.83 kcal/mol more stable than its Z-gem-butadienylpyridine tautomer. csic.es Conversely, the formation of 4-phenyl-4H-quinolizine from its (1E-3Z)-butadienylpyridine isomer was found to be energetically unfavorable by 2.04 kcal/mol. csic.es These studies involve calculating the Gibbs free energy (ΔG) of each tautomer, with the lower energy form being the more stable and predominant species at equilibrium. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental observations in solution. nih.gov
The electronic properties of a molecule are key to its reactivity and photophysical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
For quinoline derivatives, DFT calculations have been extensively used to determine these properties. arabjchem.orgrsc.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap implies the molecule is more polarizable and reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be distributed over the electron-rich regions of the quinolizine and phenyl rings, while the LUMO would be located on the electron-deficient parts of the heterocyclic system. These calculations also inform properties like the electrophilicity index, chemical potential, and hardness. rsc.org
Table 2: Calculated Electronic Properties for an Analogous Quinoline Derivative
| Parameter | Value (eV) | Interpretation |
| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.83 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.06 | Indicates high molecular stability |
| Ionization Potential (I) | 5.89 | Energy required to remove an electron |
| Electron Affinity (A) | 1.83 | Energy released when an electron is added |
Data derived from studies on analogous quinoline systems for illustrative purposes. researchgate.net
Computational Thermodynamics of Tautomeric Equilibria (e.g., Quinolizine-Butadienylpyridine)
Molecular Modeling and Dynamics Simulations
Moving beyond static structures, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules over time.
While DFT provides information on static, optimized structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and stability of a molecule in a simulated environment (e.g., in water or a lipid bilayer) over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. arabjchem.org
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). rsc.orgnih.govresearchgate.net This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand binding. mdpi.combohrium.com
The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the binding affinity of numerous poses. Docking studies on related quinoline and quinazoline compounds have identified key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govmdpi.com For this compound, docking simulations would be used to screen potential protein targets (e.g., kinases, polymerases) and to hypothesize its binding mode. The results would highlight crucial amino acid residues involved in the interaction and provide a binding score (e.g., in kcal/mol) that estimates the strength of the interaction. These predictions are invaluable for guiding the design of more potent and selective derivatives. nih.govdigitellinc.com
Calculation of Binding Affinities (e.g., MM-PB(GB)SA, LIE)
The calculation of binding affinities is a cornerstone of computational drug discovery, providing quantitative estimates of how strongly a ligand will bind to its target receptor. Methodologies such as the Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) and Linear Interaction Energy (LIE) are frequently employed for this purpose. These methods offer a balance between computational accuracy and speed, making them suitable for analyzing ligand-receptor complexes.
In studies of compounds structurally related to the quinolizine scaffold, such as N-phenylpyrimidine-4-amine derivatives, MM-PB(GB)SA and LIE have been utilized alongside molecular dynamics (MD) simulations. nih.gov This combined approach provides critical insights into the stability of the docked compounds and their binding affinities. nih.gov For instance, after performing molecular docking to predict the binding pose of a ligand in a receptor's active site, MD simulations are run to observe the dynamic behavior of the complex over time. The snapshots from these simulations are then used to calculate the binding free energy using MM-PB(GB)SA. nih.gov This method calculates the energy of the ligand-receptor complex, the free protein, and the free ligand in solution, with the difference providing the binding free energy (ΔG_bind).
The MM/PBSA methodology has also been applied to quinolizidinylmethyl derivatives to estimate the free energy of binding to their target, Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp). nih.gov The calculated ΔG_bind values provide quantitative information about the affinity of the ligands, helping to rationalize their observed antiviral activity. nih.gov For example, a lower calculated ΔG_bind value suggests a stronger, more favorable binding interaction. nih.govscispace.com While the absolute energy values can be sensitive to computational parameters, the relative ranking of different compounds within a series is generally reliable and highly valuable for prioritizing candidates for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govgoogle.com These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules. For scaffolds similar to this compound, various 3D-QSAR methods have been successfully applied.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. These field values serve as the descriptors in a partial least squares (PLS) regression analysis to build a predictive model. researchgate.net
For series of inhibitors based on related scaffolds like N-phenylpyrimidine-4-amine and N-phenylquinazolin-4-amine, CoMFA has produced robust models with high predictive power. nih.govresearchgate.net For example, a CoMFA model developed for a set of pyrimidine-4,6-diamine-based compounds yielded a high cross-validated q² of 0.802 and a non-cross-validated r² of 0.983, indicating a strong correlation and predictive ability. nih.gov The results of CoMFA studies are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.govresearchgate.net Green contours typically indicate areas where bulky groups are favorable, while yellow contours show where they are unfavorable. Similarly, blue and red contours indicate regions where positive or negative charges, respectively, are preferred. researchgate.net
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that calculates similarity indices instead of interaction energies. nih.gov In addition to steric and electrostatic fields, CoMSIA typically includes fields for hydrophobicity, hydrogen-bond donors, and hydrogen-bond acceptors. nih.govmdpi.com This often provides a more intuitive and detailed interpretation of the structure-activity relationship. nih.gov
In studies of related kinase inhibitors, CoMSIA models have also demonstrated strong predictive performance. nih.govresearchgate.net For the same set of pyrimidine-4,6-diamine derivatives mentioned previously, the CoMSIA model gave a q² of 0.725 and an r² of 0.965. nih.gov The contour maps generated from CoMSIA provide valuable information about favorable and unfavorable positions for substituting chemical groups to modulate inhibitory activity. nih.gov For instance, yellow and white contours might represent favorable and unfavorable hydrophobic regions, respectively. researchgate.net By analyzing the steric, electrostatic, hydrophobic, and hydrogen-bonding contributions separately, researchers can gain a comprehensive understanding of the features required for optimal ligand binding. nih.govtandfonline.com
| Scaffold | Method | q² (Cross-validated r²) | r² (Non-cross-validated) | External Prediction (r²_pred or QF32) | Reference |
|---|---|---|---|---|---|
| N-phenylpyrimidine-4-amine Derivatives | CoMFA | 0.802 | 0.983 | 0.698 | nih.gov |
| N-phenylpyrimidine-4-amine Derivatives | CoMSIA | 0.725 | 0.965 | 0.668 | nih.gov |
Quantum Mechanical Quantitative Structure-Activity Relationship (QM-QSAR) Models
To enhance the accuracy and interpretability of QSAR models, quantum mechanical (QM) methods can be incorporated. QM-QSAR models utilize descriptors derived from QM calculations, which provide a more accurate description of electronic properties than classical force fields.
In a notable study on a series of 76 N-phenylquinazolin-4-amine inhibitors of the epidermal growth factor receptor (EGFR) kinase, a structure-based QM-QSAR model was developed. nih.govresearchgate.net This approach involved docking the inhibitors into the EGFR active site, followed by QM optimization of a large cluster model (around 300 atoms) of the active site containing the ligand. nih.govresearchgate.net This optimization was performed at the M062X/6-31G(d,p) level of theory. researchgate.net The resulting QM-QSAR model showed good performance on both the training and test sets (r² ≈ 0.7) and was found to be more predictive than standard QSAR models built using other methods like CoMFA/CoMSIA or physicochemical descriptors. nih.govresearchgate.net
Pairwise Interaction Energy Computations in Ligand-Receptor Complexes
A powerful feature of the QM-QSAR approach is the ability to compute pairwise interaction energies between the ligand and individual amino acid residues in the receptor's active site. nih.gov After the QM optimization of the ligand-receptor complex, the total interaction energy is decomposed into contributions from each residue. nih.govresearchgate.net
For the N-phenylquinazolin-4-amine inhibitors, these pairwise computations allowed for a detailed rationalization of the structure-activity relationship at the active site. nih.govresearchgate.net By using these interaction energies as descriptors in the PLS model, the resulting coefficients directly highlight which residues have the most significant favorable or unfavorable interactions with the inhibitor series. nih.gov This level of detail is invaluable for structure-guided drug design, as it provides clear, actionable insights into how to modify the ligand to improve its binding affinity and selectivity. nih.govresearchgate.net This method moves beyond a simple correlation and provides a mechanistic understanding of the forces driving ligand binding.
Reaction Mechanisms and Reactivity of the N Phenyl 4h Quinolizin 2 Amine Scaffold
Detailed Mechanistic Elucidation of Quinolizine Formation Pathways
The formation of the 4H-quinolizine core, the fundamental structure of N-phenyl-4H-quinolizin-2-amine, can be achieved through several synthetic routes. One of the most prominent methods involves the rhodium-catalyzed reaction of 2-vinylpyridine (B74390) with alkynes. nih.govcsic.es
A plausible mechanism for this transformation begins with the coordination of the rhodium catalyst to the 2-vinylpyridine. This is followed by a C-H activation of the vinyl group to form a rhodium-hydride intermediate. Subsequent insertion of the alkyne into the rhodium-hydride bond and reductive elimination leads to the formation of a butadienylpyridine derivative. This intermediate can then undergo a thermal 6π-electrocyclization to yield the 4H-quinolizine ring system. nih.gov The regioselectivity of the initial alkyne insertion and the subsequent cyclization are key factors in determining the final substitution pattern of the quinolizine product.
Another approach to quinolizine-like structures involves the palladium-catalyzed intramolecular cyclocarbonylation of aza-arene substituted allyl amines, which proceeds via a dearomative carbonylation and Heck reaction. thieme-connect.com While this method typically yields 4H-quinolizin-4-ones, it highlights the versatility of transition metal catalysis in constructing the quinolizine scaffold. The synthesis of substituted 2-aminoquinolines has also been explored through various catalytic methods, including visible-light-driven synergistic Se/Fe catalysis. researchgate.net Although not directly yielding the this compound, these methods provide valuable insights into the formation of the 2-amino-substituted quinoline (B57606) core, which is structurally related to the quinolizine system.
The synthesis of functionalized quinolizine scaffolds can also be achieved through dearomative annulation of 2-pyridylacetates with nitroenynes, showcasing an organocatalytic approach to this ring system. nih.gov
Tautomerization Processes and Their Thermodynamic/Kinetic Control
The this compound scaffold can potentially exist in several tautomeric forms due to the presence of the exocyclic amine and the dihydropyridine-like nature of the 4H-quinolizine ring. The primary tautomeric equilibrium to consider is the amine-imine tautomerism of the 2-amino group. Furthermore, the 4H-quinolizine system itself can exist in equilibrium with its valence tautomer, a 2-(buta-1,3-dienyl)pyridine derivative. curie.fr
Theoretical studies using Density Functional Theory (DFT) on related quinoline-4-one systems have shown that the position of the tautomeric equilibrium is influenced by the solvent and the nature of the substituents. scirp.org For the this compound, the equilibrium between the 4H-quinolizine form and the open-chain butadienylpyridine form is a critical aspect of its chemistry. DFT calculations on similar systems have indicated that the fused N-bridgehead heterocycles can be more stable than the corresponding open butadienylazine derivatives, despite the dearomatization of the azine moiety. csic.es
The relative stability of the tautomers is governed by both thermodynamic and kinetic factors. The thermodynamic stability is determined by the Gibbs free energy of each tautomer, while the kinetic control is related to the activation energy of the interconversion. For instance, in the rhodium-catalyzed synthesis of 4H-quinolizines, the initially formed (1Z,3gem)-butadienylpyridine can thermally cyclize to the 4H-quinolizine. curie.fr This process is often reversible, and the position of the equilibrium can be influenced by temperature and the substitution pattern of the molecule. nih.gov Computational studies on related systems have shown that the barrier heights for tautomerization can be significant, indicating that in some cases, individual tautomers might be isolable. nih.gov
Table 1: Potential Tautomeric Forms of the this compound Scaffold
| Tautomer Name | Structural Description |
| This compound | The primary amine form with the intact 4H-quinolizine ring. |
| N-phenyl-4H-quinolizin-2(1H)-imine | The imine tautomer formed by a proton shift from the exocyclic nitrogen to a ring carbon. |
| 2-(N-phenylamino)-2-(buta-1,3-dienyl)pyridine | The open-chain valence tautomer. |
Investigation of Regioselectivity and Stereoselectivity in Reactions
The synthesis of substituted quinolizines, including this compound, often presents challenges in controlling regioselectivity and stereoselectivity. In the rhodium-catalyzed synthesis from 2-vinylpyridine and unsymmetrical alkynes, the regioselectivity of the alkyne insertion into the rhodium-hydride bond determines the position of the substituents on the newly formed ring. For example, the reaction of 2-vinylpyridine with 1-phenyl-1-propyne (B1211112) exclusively yields 4-methyl-3-phenyl-4H-quinolizine, indicating a high degree of regioselectivity in this specific case. curie.fr
The stereoselectivity of these reactions is also a critical consideration, particularly when chiral centers are formed. In the synthesis of amido and phenyl azabicyclic derivatives, including hexahydro-1H-quinolizin-4(6H)-one, a tandem aza-Prins-Ritter/Friedel-Crafts reaction has been shown to proceed with high diastereoselectivity. rsc.org While this example deals with a saturated quinolizine system, it highlights the potential for stereocontrol in the formation of the quinolizine scaffold. The stereochemical outcome of such reactions is often dictated by the transition state geometry, which can be influenced by the catalyst, solvent, and the nature of the reactants.
In reactions involving the functionalization of the pre-formed this compound scaffold, the inherent electronic properties of the ring system will govern the regioselectivity of electrophilic or nucleophilic attack. The electron-rich nature of the dihydropyridine-like ring and the presence of the electron-donating amino group will direct incoming electrophiles to specific positions. Conversely, nucleophilic attack is also possible, particularly at positions activated by the nitrogen atom.
Reactivity of the Exocyclic Amine Functionality (e.g., Aminolysis, Aminocarbonylation)
The exocyclic amine group in this compound is a key site for further functionalization. Its reactivity is influenced by the electronic properties of both the phenyl group and the quinolizine scaffold. The lone pair of electrons on the nitrogen atom can participate in various reactions, including aminolysis and aminocarbonylation.
Aminolysis: This reaction involves the cleavage of a bond by an amine. In the context of this compound, the exocyclic amine can act as a nucleophile to attack an electrophilic center, leading to the formation of a new C-N bond. The mechanism of aminolysis often proceeds through a tetrahedral intermediate, and the rate-determining step can vary depending on the reactants and reaction conditions. nih.govnih.gov The basicity of the amine plays a crucial role in its nucleophilicity. The phenyl group, being electron-withdrawing, will decrease the basicity of the exocyclic amine compared to a simple alkylamine, which in turn will affect its reactivity in aminolysis reactions.
Aminocarbonylation: This process involves the introduction of a carbonyl group and an amine in a single step, typically catalyzed by a transition metal such as palladium. thieme-connect.comcurie.frrsc.org This reaction is a powerful tool for the synthesis of amides. The this compound can serve as the amine component in such reactions. The general mechanism for palladium-catalyzed aminocarbonylation involves the oxidative addition of an aryl or vinyl halide to the palladium(0) catalyst, followed by CO insertion to form a palladium-acyl complex. Subsequent reaction with the amine and reductive elimination yields the corresponding amide. organic-chemistry.org The use of solid CO sources like molybdenum hexacarbonyl has expanded the scope of this reaction to include various nitrogen-containing heterocycles and aromatic amines. thieme-connect.comcurie.fr
Table 2: Examples of Reactions Involving the Exocyclic Amine of Heterocyclic Compounds
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Aminocarbonylation | Pd(dppf)Cl2, Mo(CO)6, DBU | N-Aryl amides | thieme-connect.com |
| Aminolysis of Phenyl Acetates | Poly(ethylenimine) | Amides | nih.gov |
Rearrangement Reactions Involving the 4H-Quinolizine System
The 4H-quinolizine scaffold is susceptible to various rearrangement reactions, which can be induced by heat, light, or acid catalysis. These rearrangements can lead to the formation of different heterocyclic systems, expanding the synthetic utility of the quinolizine core.
Thermal Rearrangements: Heating 4H-quinolizine derivatives can lead to isomerization and rearrangement. For instance, under certain conditions, a thermal equilibrium can be established between the 4H-quinolizine and its open-chain butadienylpyridine tautomer. nih.gov In some cases, heating N-benzyl-N-methylaniline in the presence of quinoline has been shown to produce rearranged products, including 2- and 4-benzylquinolines, suggesting the involvement of radical intermediates. cdnsciencepub.com
Photochemical Rearrangements: The photolysis of quinoline N-oxides, which are structurally related to quinolizines, can lead to a variety of rearranged products, including carbostyrils and benz[d] thieme-connect.comCurrent time information in Bangalore, IN.oxazepines. scispace.com These reactions are thought to proceed through an intermediate oxaziridine. A novel photochemical rearrangement of 4-phenylquinoline (B1297854) N-oxide to 3-phenyl-2-indolecarboxaldehyde has also been reported, which is proposed to occur via a nitrene intermediate. scispace.com Similar photochemical reactivity could be anticipated for the this compound system, potentially leading to novel heterocyclic structures.
Acid-Catalyzed Rearrangements: Acid catalysis can promote skeletal rearrangements in nitrogen-containing heterocycles. For example, the acid-catalyzed rearrangement of N-methyl-N-nitroanilines has been studied computationally, revealing complex pathways involving protonation and subsequent bond reorganization. rsc.org In the case of this compound, protonation of the bridgehead nitrogen or the exocyclic amine could initiate rearrangement processes, leading to the formation of more stable aromatic systems or other heterocyclic scaffolds. The specific outcome of such a rearrangement would depend on the reaction conditions and the stability of the carbocationic intermediates formed. beilstein-journals.org
Advanced Applications in Chemical Science and Technology
Contributions to Chemical Biology Research (Methodology-focused)
In the realm of chemical biology, the quinolizine scaffold has proven to be a versatile tool for the development of new research methodologies. Its applications range from the construction of compound libraries for screening to the design of molecular probes for studying biological systems.
Use in Compound Library Design and Screening
The synthesis of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules for biological activity. The quinolizine scaffold is an attractive core for such libraries due to its synthetic tractability and the presence of multiple points for diversification.
A significant development in this area is the parallel synthesis of 3-amino-4H-quinolizin-4-ones. acs.org This methodology allows for the rapid generation of a library of quinolizine derivatives with various substituents, which can then be screened for biological activity. The underrepresentation of the 4H-quinolizin-4-one scaffold in existing small molecule screening libraries makes the development of such synthetic strategies particularly valuable. researchgate.netresearchgate.net The ability to create focused libraries around the quinolizine core facilitates the exploration of structure-activity relationships and the identification of novel biological functions. kthmcollege.ac.in
Investigation of Molecular Interactions and Binding Affinity with Biological Targets in vitro
Understanding the interactions between small molecules and their biological targets is fundamental to chemical biology and drug development. Derivatives of N-phenyl-4H-quinolizin-2-amine have been investigated for their binding affinity to important biological targets.
A notable example is the discovery of a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in B-cell malignancies. nih.govresearchgate.net The inhibitor, (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, features a 1,2,3-trisubstituted quinolizinone core that is structurally analogous to this compound. This compound, referred to as compound 34 in the study, demonstrated excellent potency and isoform selectivity. nih.govresearchgate.net The systematic development from a 2,3-disubstituted quinolizinone to this "four-blade propeller" shaped molecule highlights the potential of the quinolizine scaffold in designing highly specific enzyme inhibitors. nih.gov The binding affinity and inhibitory activity of this compound against PI3Kδ were extensively characterized in vitro. nih.govresearchgate.net
The following table presents the in vitro activity of compound 34 . nih.gov
| Biological Target | IC₅₀ (nM) |
| PI3Kδ | 1.2 |
| PI3Kα | >10000 |
| PI3Kβ | 1650 |
| PI3Kγ | 126 |
Design and Synthesis of Molecular Probes for Biological Studies
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The fluorescent properties of the quinolizine scaffold make it an excellent candidate for the development of such probes.
The design of molecular probes often involves conjugating a fluorescent core, such as a quinolizine derivative, to a recognition moiety that selectively binds to a biological target. google.com For instance, quinoline-based fluorescent probes have been developed for bio-imaging applications. researchgate.net The synthesis of quinolizinium-based fluorescent compounds has also been explored for applications in photocatalysis, demonstrating the versatility of this scaffold in interacting with light and biological or chemical systems. rsc.org
The development of a fluorescent Mg²⁺ probe, "KMG-104-AsH," which combines a selective fluorescent probe with a component that binds to a genetically encodable peptide tag, illustrates a sophisticated strategy for creating probes that can report on local changes in ion concentrations within cells. researchgate.net While not directly a quinolizine derivative, this approach provides a blueprint for how the this compound scaffold could be functionalized to create targeted molecular probes for biological studies. The synthesis of such probes would typically involve modifying the quinolizine core to include reactive handles for conjugation to biomolecules or other functional units. researchgate.net
Future Research Directions
Development of Environmentally Benign and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) and quinolizine derivatives has traditionally relied on classical methods that often involve hazardous chemicals, high temperatures, long reaction times, and the generation of significant waste. acs.orgnih.gov Recognizing the economic and environmental impact of these drawbacks, a major future direction is the development of green and sustainable synthetic strategies. nih.govdntb.gov.ua This aligns with the broader paradigm shift in organic chemistry towards environmentally responsible practices. pjoes.com
Future research will likely prioritize the following green chemistry principles:
Use of Greener Solvents: Shifting from conventional organic solvents to environmentally benign alternatives like water and ethanol (B145695) is a key objective. researchgate.net
Advanced Catalysis: The exploration of reusable and eco-friendly catalysts is paramount. This includes the use of nanocatalysts, such as copper oxide nanoparticles, and biodegradable catalysts like choline (B1196258) hydroxide, which can facilitate reactions with high efficiency and selectivity. acs.orgrsc.org Metal-free catalytic systems and visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide are also gaining traction. organic-chemistry.org
Energy Efficiency: The adoption of energy-efficient techniques such as microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govdntb.gov.uascirp.org
Atom Economy: The design of one-pot and multicomponent reactions (MCRs) will be crucial. researchgate.netrsc.org These strategies enhance atom economy by combining multiple synthetic steps into a single operation, thereby minimizing waste, solvent use, and purification efforts. researchgate.netacs.org For instance, MCRs like the Povarov, Gewald, and Ugi reactions have been successfully used to build diverse quinoline scaffolds efficiently. rsc.orgijppronline.com
By applying these principles, the synthesis of N-phenyl-4H-quinolizin-2-amine and its derivatives can become more efficient, cost-effective, and environmentally sustainable.
Integration of Artificial Intelligence and Machine Learning in Computational Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is a critical future direction for the development of this compound analogues. nih.govmednexus.org These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesis-testing cycle. mdpi.comresearchgate.net
Key applications of AI and ML in this context include:
Predictive Modeling: ML algorithms, particularly deep learning and neural networks, can be trained to predict the biological activities of novel quinolizine derivatives. mdpi.comresearchgate.net These models can forecast drug-target interactions, binding affinity, and pharmacokinetic properties, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Prediction: AI can rapidly analyze the relationship between the chemical structures of quinolizine derivatives and their biological activities. nih.govresearchgate.net This helps in identifying the key molecular features and functional groups responsible for a desired therapeutic effect, guiding the rational design of more potent and selective compounds. researchgate.net
De Novo Drug Design: Advanced AI models, including those based on reinforcement learning, can generate entirely new molecular structures. nih.gov These systems can be programmed to design novel quinolizine-based compounds with optimized properties, such as high target specificity and low predicted toxicity. nih.govnih.gov
By leveraging these computational approaches, research can move beyond traditional trial-and-error methods towards a more data-driven and predictive strategy for discovering next-generation therapeutics based on the this compound scaffold.
Exploration of Novel Reactivity Profiles and Catalytic Applications
Expanding the synthetic utility of the this compound core requires a deeper understanding of its chemical reactivity. Future investigations will likely focus on uncovering novel reaction pathways to create more complex and functionally diverse molecules.
Promising areas of exploration include:
C-H Functionalization: Rhodium-catalyzed oxidative annulation through double C-H activation has been used to produce highly functionalized 4H-quinolizin-4-ones. researchgate.net Similar strategies could be applied to this compound to introduce new substituents and build more complex fused-ring systems.
Cascade and Annulation Reactions: The development of novel cascade reactions, such as organocatalytic Michael/aza-Michael additions, provides efficient routes to functionalized quinolizine scaffolds with high stereoselectivity. acs.org Exploring the reactivity of the quinolizine core in annulation reactions with various electrophiles could yield a wide array of novel heterocyclic structures. researchgate.netresearchgate.net
Catalytic Potential: Many nitrogen-based heterocyclic compounds, including quinoline derivatives, have been successfully used as chiral ligands in asymmetric catalysis. researchgate.netthieme-connect.com Future work could explore whether this compound and its derivatives can act as ligands for transition metals or as organocatalysts themselves. thieme-connect.com This could enable the synthesis of enantiomerically pure compounds for various applications. researchgate.net The use of quinoline-based catalysts has been demonstrated in a range of transformations, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netacs.org
Understanding the intrinsic reactivity, such as its potential as a Michael acceptor, can further inform the design of targeted covalent inhibitors or probes, although studies on related compounds suggest this reactivity may be independent of cytotoxicity. nih.gov
Discovery of Undiscovered Applications in Emerging Interdisciplinary Fields
While the quinolizine scaffold is primarily investigated for its medicinal properties, its unique electronic and structural features suggest potential applications in other cutting-edge fields. ontosight.aiontosight.ai A significant future direction is to explore the utility of this compound derivatives beyond pharmacology.
Potential emerging applications include:
Materials Science: The planar, aromatic structure of quinoline and quinolizine derivatives makes them suitable for applications in molecular electronics and optoelectronics. ontosight.ai Research could focus on developing derivatives for use as components in organic light-emitting diodes (OLEDs) or as specialized dyes and pigments. ontosight.ainumberanalytics.comnih.gov
Photovoltaics: Quinoline derivatives have recently gained attention as materials for third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs). nih.gov The tunable electronic properties of this compound could be exploited to design new photosensitizers for efficient light-to-energy conversion. nih.gov
Biotechnology and Sensing: Compounds with intrinsic fluorescence, a property common to many heterocyclic systems, can be developed as probes or markers for biochemical assays. ontosight.ai Derivatives of this compound could be functionalized to bind specifically to certain biomolecules, enabling their detection and quantification.
Agrochemicals: The quinoline framework is present in some pesticides and herbicides. numberanalytics.com Future screening efforts could assess the potential of this compound derivatives as novel agents for crop protection. numberanalytics.com
By expanding the scope of investigation into these interdisciplinary areas, the full potential of the this compound chemical scaffold can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
